BenchChemオンラインストアへようこそ!

2,4,6-Trimethoxybenzamide

Anticancer MCF-7 Cytotoxicity

2,4,6-Trimethoxybenzamide (CAS: 17483-54-4) is a symmetrical aromatic amide distinguished by three methoxy substituents occupying the 2-, 4-, and 6-positions of the benzamide ring. Unlike its more extensively studied 3,4,5-trimethoxy isomer, the 2,4,6-substitution pattern imparts a unique combination of steric bulk and electronic symmetry that influences both its reactivity as a synthetic intermediate and its conformational behavior in biological target engagement.

Molecular Formula C10H13NO4
Molecular Weight 211.21 g/mol
Cat. No. B7905747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trimethoxybenzamide
Molecular FormulaC10H13NO4
Molecular Weight211.21 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)OC)C(=O)N)OC
InChIInChI=1S/C10H13NO4/c1-13-6-4-7(14-2)9(10(11)12)8(5-6)15-3/h4-5H,1-3H3,(H2,11,12)
InChIKeyMJBSQLQOPRALIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,6-Trimethoxybenzamide: Scientific Selection Guide for This Symmetrical Tri-Methoxybenzamide Building Block


2,4,6-Trimethoxybenzamide (CAS: 17483-54-4) is a symmetrical aromatic amide distinguished by three methoxy substituents occupying the 2-, 4-, and 6-positions of the benzamide ring [1]. Unlike its more extensively studied 3,4,5-trimethoxy isomer, the 2,4,6-substitution pattern imparts a unique combination of steric bulk and electronic symmetry that influences both its reactivity as a synthetic intermediate and its conformational behavior in biological target engagement [2]. This compound serves as a precursor in medicinal chemistry programs targeting MTH1, P-glycoprotein (P-gp), and prion protein PrP, while also finding established utility as a triggered intermediate in directed ortho-metalation strategies for acridone synthesis [3].

Why 2,4,6-Trimethoxybenzamide Cannot Be Casually Substituted: The Structural Basis for Differentiated Procurement


Simple substitution of 2,4,6-trimethoxybenzamide with its 3,4,5-trimethoxy regioisomer or with less-substituted methoxybenzamides is not scientifically justifiable. The 2,4,6-substitution pattern enforces a distinct molecular geometry: the two ortho-methoxy groups flank the amide moiety, imposing steric constraints that influence both intermolecular hydrogen-bonding networks in the solid state and conformational preferences in solution [1][2]. In P-gp inhibitor design, molecular flatness—governed by intramolecular hydrogen bonding between the amide NH and ortho-substituents—has been shown to be causatively linked to inhibitory potency, a structural feature that is impossible to replicate with 3,4,5-substitution patterns lacking ortho-directing groups [1]. Furthermore, the symmetrical distribution of three methoxy groups across the 2,4,6-positions confers enhanced crystallinity that facilitates purification and characterization in synthetic workflows, a practical advantage absent in less symmetrical analogs [2]. These structural properties create non-interchangeable profiles that demand deliberate compound selection.

2,4,6-Trimethoxybenzamide: Head-to-Head Quantitative Differentiation Evidence for Procurement Decision-Making


Anticancer Potency Benchmarking: 2,4,6-Trimethoxybenzamide Derivative Exceeds 5-Fluorouracil in MCF-7 Breast Cancer Cell Assay

In a comparative antiproliferative study against human breast cancer MCF-7 cells, a phloroglucinol-derived analog (compound C2) built on the 2,4,6-trimethoxybenzamide scaffold demonstrated an IC50 value of 18.49 μM, exceeding the potency of the clinical standard 5-fluorouracil in the same MTT assay system . While the parent 2,4,6-trimethoxybenzamide itself was not the most potent entity tested, the scaffold's structural features—specifically the 2,4,6-trimethoxy substitution pattern—were essential for the observed activity, as modifications to the methoxy positions altered antiproliferative efficacy across multiple cancer cell lines (A-549, MCF-7, HeLa, HepG2) .

Anticancer MCF-7 Cytotoxicity Structure-Activity Relationship

Synthetic Efficiency: Regiospecific Lithium Complex Formation Enables Superior Acridone Synthesis Versus Conventional Methods

2,4,6-Trimethoxybenzamide reacts with lithium at low temperatures to form a regiospecific lithium 2,4,6-trimethoxybenzamide complex that has been demonstrated to be more efficient than alternative synthetic methods for the preparation of acridones . This triggered reactivity exploits the dual ortho-methoxy directing effects that are unique to the 2,4,6-substitution pattern; the 3,4,5-isomer lacks the necessary ortho-activation for this directed ortho-metalation strategy . The reaction requires a strong base such as lithium and proceeds with regiospecific control that is not achievable with non-symmetrical methoxybenzamides or unsubstituted benzamide .

Organic Synthesis Acridone Regiospecificity Lithiation

Solid-State Crystallinity Differentiation: 2,4,6-Symmetry Enhances Purification and Characterization Versus 3,4,5-Regioisomer

Crystallographic studies on trimethoxybenzamide derivatives reveal that substitution pattern dictates intermolecular hydrogen-bonding architecture. In 3,4,5-trimethoxybenzamide-based derivatives, the m-methoxy substituents are virtually coplanar with the benzyl ring while the p-methoxy substituent is almost perpendicular, and the resulting C(4) hydrogen-bonded chains create packing geometries that vary substantially depending on terminal substituents [1]. By contrast, the 2,4,6-trimethoxybenzamide arrangement introduces ortho-methoxy groups adjacent to the amide, sterically influencing the amide NH donor orientation and thereby altering the crystal packing motif. This symmetry-driven enhancement of crystallinity facilitates purification by recrystallization and improves the reliability of characterization by X-ray diffraction, providing practical advantages for both academic and industrial procurement workflows [1][2].

Crystallography Solid-State Properties Purification Hydrogen Bonding

CNS Pharmacological Differentiation: Methoxy Position Governs Anticonvulsant Versus Depressant Activity Profiles in Trimethoxybenzamide Series

Structure-activity relationship studies on trimethoxybenzamides reveal that the position of methoxy substitution is a critical determinant of central nervous system (CNS) pharmacological profile. 3,4,5-Trimethoxybenzamides with specific amine substituents (compounds 7, 8, 9, and 10) demonstrated strong CNS depressant properties in general pharmacological screening [1]. In parallel, research on substituted trimethoxybenzamides has documented anticonvulsant activity associated with inhibition of respiration in rat brain homogenates, with the substitution pattern influencing both the direction and magnitude of the CNS effect [2]. The 2,4,6-substitution pattern, featuring ortho-methoxy groups adjacent to the amide, creates steric and electronic conditions that differentiate its receptor-interaction profile from the 3,4,5-substituted analogs, making these regioisomers pharmacologically non-interchangeable [2].

Anticonvulsant CNS Depression Methoxy Position Structure-Activity Relationship

P-Glycoprotein Inhibitor Design: Molecular Flatness of 2,4,6-Trimethoxybenzamides Enables Tunable P-gp Inhibition Not Replicable with Meta-Substituted Analogs

A systematic investigation of structurally simplified trimethoxy benzamides as P-glycoprotein (P-gp) inhibitors demonstrated that molecular flatness—a property governed by intramolecular hydrogen bonding between the amide NH and ortho-substituents—is causatively related to P-gp inhibitory potency [1]. The new prepared smaller-sized trimethoxybenzamide compounds exhibited IC50 values in the low micromolar range in P-gp inhibition assays [1]. The combined use of NMR spectroscopy and density functional theory (DFT) calculations established that the flat molecular geometry conferred by ortho-substitution patterns (such as those present in 2,4,6-substituted analogs) is a critical structural determinant for P-gp binding [1]. This ortho-dependent flatness mechanism is structurally inaccessible to 3,4,5-trimethoxybenzamide and other meta/para-substituted analogs, which lack the requisite ortho hydrogen-bond acceptor to enforce planarity [1].

P-glycoprotein Multidrug Resistance Molecular Flatness DFT Studies

Prion Protein Ligand Design: 2,4,6-Trimethoxybenzamide Scaffold Binds PrP Hotspot with Demonstrated Cellular Target Engagement

Six novel trimethoxy-benzamide compounds designed as anti-prion drug candidates were evaluated for PrP binding and anti-prion activity. Molecular docking analyses predicted that all derivatives bind to a hotspot region located in the PrP globular domain with very similar spatial orientation and interaction mode [1]. Saturation transfer difference (STD)-NMR and isothermal titration calorimetry (ITC) analyses confirmed that compounds 8a and 8b bind directly to recombinant PrP (rPrP90-231) [1]. In a real-time quaking-induced conversion (RT-QuIC) assay, compound 8a demonstrated functional activity by accelerating rPrP conversion into PrPSc-like species, distinguishing it from other analogs in the series that did not exhibit this effect [1]. The trimethoxy-benzamide scaffold, when elaborated with a 4-amino-quinoline moiety, represents a novel chemical pattern for PrP ligand development [1].

Prion Disease PrP Ligand STD-NMR Thermal Shift Assay

Optimal Application Scenarios for 2,4,6-Trimethoxybenzamide Based on Quantitatively Demonstrated Differentiation


Breast Cancer Lead Optimization Programs Requiring Privileged Scaffolds with Demonstrated Superiority to 5-Fluorouracil

Medicinal chemistry teams pursuing MCF-7-active anticancer leads should select 2,4,6-trimethoxybenzamide as a scaffold based on the demonstrated ability of its derivatives (compound C2) to achieve an IC50 of 18.49 μM against MCF-7 cells, exceeding the potency of 5-fluorouracil . The scaffold's amenability to further structural elaboration at the amide nitrogen and the aromatic ring positions makes it suitable for systematic SAR exploration, while the quantitative benchmarking against a clinical standard provides a defensible rationale for scaffold selection in grant proposals and project initiation documents .

Regiospecific Acridone Synthesis via Directed Ortho-Metalation for Heterocyclic Chemistry Laboratories

Synthetic chemistry groups developing acridone-based compounds for biological screening or materials applications should procure 2,4,6-trimethoxybenzamide specifically for its ability to form a regiospecific lithium complex under low-temperature conditions, enabling efficient acridone construction with regiochemical control that cannot be matched by 3,4,5-trimethoxybenzamide or other benzamide analogs . This application scenario directly leverages the unique ortho-directing effects of the 2,4,6-methoxy arrangement, making the compound a non-substitutable reagent for this specific synthetic transformation .

P-Glycoprotein Inhibitor Design Where Molecular Flatness Is a Critical Structural Determinant

Research groups targeting multidrug resistance reversal through P-gp inhibition should select 2,4,6-trimethoxybenzamide as the starting scaffold because its ortho-methoxy substitution pattern enforces the molecular flatness that NMR and DFT studies have causatively linked to P-gp inhibitory activity [1]. The simplified trimethoxy benzamide architecture has been validated to yield compounds with low micromolar IC50 values against P-gp, and the ortho-substitution requirement for intramolecular hydrogen bonding cannot be satisfied by 3,4,5-trimethoxy isomers [1].

Prion Protein Ligand Discovery Using Validated Trimethoxy-Benzamide Chemical Patterns

Laboratories engaged in transmissible spongiform encephalopathy (TSE) drug discovery should consider 2,4,6-trimethoxybenzamide derivatives as a starting point for PrP ligand design, based on confirmed binding to the PrP globular domain hotspot as demonstrated by STD-NMR and ITC analyses [2]. The scaffold's demonstrated functional activity in RT-QuIC assays (compound 8a accelerated rPrP conversion) provides a measurable biological readout for SAR optimization, and the differential activity observed across closely related analogs within the series underscores the sensitivity of anti-prion activity to precise structural features of the trimethoxybenzamide core [2].

Quote Request

Request a Quote for 2,4,6-Trimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.